molecular formula C13H12BrN B12998186 4-(4-Bromobenzyl)aniline

4-(4-Bromobenzyl)aniline

Cat. No.: B12998186
M. Wt: 262.14 g/mol
InChI Key: XUFJQEYXAZXANK-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a benzyl group substituted with a bromine atom at the para position and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromobenzyl)aniline can be synthesized through several methods. One common approach involves the reduction of 4,4’-(1,2-diselandiyl)dianiline with sodium borohydride (NaBH4), followed by a nucleophilic substitution reaction with 4-(4-bromobenzyl)selanyl)aniline . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(4-Bromobenzyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromobenzyl)aniline is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine substituent can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]aniline

InChI

InChI=1S/C13H12BrN/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,15H2

InChI Key

XUFJQEYXAZXANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Br)N

Origin of Product

United States

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